molecular formula C10H13N3OS B8111718 ((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone

((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone

Cat. No.: B8111718
M. Wt: 223.30 g/mol
InChI Key: ISBHXEZKFUSMHI-APPZFPTMSA-N
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Description

((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone is a complex organic compound featuring distinct structural motifs such as a hexahydropyrrolo[3,2-b]pyrrole core and a thiazole ring. This compound's unique structure makes it interesting for various scientific applications, including pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Common precursors include substituted thiazole derivatives and hexahydropyrrolo[3,2-b]pyrrole intermediates.

  • Condensation Reactions: : The synthesis typically involves a condensation reaction where the thiazole and hexahydropyrrolo[3,2-b]pyrrole moieties are coupled using reagents such as acid chlorides or anhydrides under controlled temperature conditions.

  • Purification: : The resultant product is purified using column chromatography or recrystallization to ensure the desired compound is obtained with high purity.

Industrial Production Methods

  • Scalable Synthesis: : Industrial production might employ continuous flow reactors to maintain consistent reaction conditions and enhance yield.

  • Optimization: : Process optimization strategies include tweaking reaction times, temperatures, and reagent concentrations to maximize efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions with agents like potassium permanganate, producing oxidized derivatives.

  • Reduction: : Reduction with hydrogen gas over a palladium catalyst yields reduced forms.

  • Substitution: : Substitution reactions with nucleophiles (like amines) can occur at the thiazole ring under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

  • Nucleophiles for Substitution: : Primary amines, alcohols.

Major Products

  • Oxidized derivatives with carboxyl or hydroxyl groups.

  • Reduced forms featuring alkanes or amines.

  • Substituted products with varied functional groups at the thiazole ring.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Utilized as intermediates in complex organic syntheses.

  • Catalysis: : Acts as a ligand in organometallic catalysts.

Biology

  • Biomolecular Probes: : Used in studies to probe protein and enzyme functions.

  • Fluorescent Markers: : Incorporated into fluorescent dyes for cellular imaging.

Medicine

  • Drug Development: : Potential candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

  • Pharmacokinetics Studies: : Employed to study drug absorption, distribution, metabolism, and excretion.

Industry

  • Material Science: : Component in creating novel polymers with desired mechanical properties.

  • Agriculture: : Utilized in the synthesis of agrochemicals for pest control.

Mechanism of Action

  • Molecular Targets: : The compound targets specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It might inhibit or activate signal transduction pathways relevant to disease processes, such as kinase pathways in cancer cells.

Comparison with Similar Compounds

  • Thiazole Derivatives: : Compared to simple thiazole derivatives, ((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone has a more complex structure, providing diverse functional possibilities.

  • Hexahydropyrrolo[3,2-b]pyrrole Compounds: : Similar compounds include those with varying substituents on the pyrrole ring, but this compound's unique combination with a thiazole ring stands out for its multifunctionality.

List of Similar Compounds

  • Thiazolylacetic acid derivatives

  • Hexahydropyrrolo[3,2-b]pyrrole-based compounds with different functional groups

  • Thiazole-2-carboxamide derivatives

This compound represents a fascinating intersection of multiple chemical domains, offering myriad research and application avenues.

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-4-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-10(8-5-15-6-12-8)13-4-2-7-9(13)1-3-11-7/h5-7,9,11H,1-4H2/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHXEZKFUSMHI-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1N(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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